molecular formula C9H11Cl2FN2O2S2 B1670457 Dichlofluanid CAS No. 1085-98-9

Dichlofluanid

Cat. No. B1670457
CAS RN: 1085-98-9
M. Wt: 333.2 g/mol
InChI Key: WURGXGVFSMYFCG-UHFFFAOYSA-N
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Description

Dichlofluanid (N-dichlorofluoromethylthio-N′, N′-dimethyl-N-phenylsulfamide) is a fungicide used to protect various fruits, vegetables, and ornamental plants from diseases such as apple scab, black spot, leather rot, gray mold, downy mildew, and others caused by the fungi Botrytis, Alternaria, Sclerotinia, and Monilinia .


Molecular Structure Analysis

The molecular formula of Dichlofluanid is C9H11Cl2FN2O2S2. It has an average mass of 333.230 Da and a monoisotopic mass of 331.962311 Da .


Chemical Reactions Analysis

The biocidal activity of Dichlofluanid is based on the ability of the N-S bond to open and react with nucleophilic entities within the cell such as SH groups of enzymes . Further studies are needed to fully understand the chemical reactions involving Dichlofluanid.


Physical And Chemical Properties Analysis

Dichlofluanid is a white to slightly yellow, crystalline solid with a weak characteristic (musty) odor . It has a density of 1.55 g/cm3 and a melting point of 105–106 °C .

Scientific Research Applications

Antifouling Biocide Impact on Aquatic Organisms

Dichlofluanid has been employed as a booster biocide in antifouling paints. A study aimed to evaluate the toxicity of dichlofluanid on aquatic organisms, specifically the brown mussel (Perna perna), revealed that even environmentally relevant concentrations of dichlofluanid could be harmful. Exposure to dichlofluanid resulted in a reduction in byssus biomass, increased oxygen consumption, and oxidative stress response in both gill and digestive gland tissues, indicating potential deleterious effects on aquatic organisms (Rola et al., 2020).

Environmental Presence and Monitoring

Monitoring studies have focused on the occurrence of dichlofluanid and its metabolite DMSA (N'-dimethyl-N-phenyl-sulphamide) in marine environments. One such investigation in Greek marinas found that while dichlofluanid degrades rapidly in water, leading to non-detectable levels, its metabolite DMSA was present at very low concentrations. This study highlights the transient nature of dichlofluanid in aquatic environments and the importance of monitoring its degradation products (Hamwijk et al., 2005).

Immunotoxicity and Environmental Risk

Research on the immunotoxic effects of dichlofluanid in marine invertebrates, such as the colonial ascidian Botryllus schlosseri, demonstrated that sublethal concentrations could adversely affect immune cells, inducing apoptosis and inhibiting enzymatic activities crucial for defense. These findings underscore the broader implications of dichlofluanid usage in antifouling paints and the need for careful consideration of its environmental impact (Cima & Varello, 2020).

Environmental Risk Limits and Regulation

Following the restriction of tributyl-tin (TBT), dichlofluanid emerged as an alternative antifouling agent. Studies aimed at deriving environmental risk limits (ERLs) for dichlofluanid and other TBT substitutes have been conducted to assess their potential ecological risks. It was recommended that ERLs focus on the metabolites formed from dichlofluanid due to its instability in water, highlighting the need for regulatory measures based on comprehensive ecological risk assessments (Wezel & Vlaardingen, 2004).

Safety And Hazards

Dichlofluanid may cause an allergic skin reaction, serious eye irritation, and is harmful if inhaled. It is also very toxic to aquatic life . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume, and wash thoroughly after handling .

properties

IUPAC Name

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11Cl2FN2O2S2/c1-13(2)18(15,16)14(17-9(10,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WURGXGVFSMYFCG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C1=CC=CC=C1)SC(F)(Cl)Cl
Source PubChem
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Molecular Formula

C9H11Cl2FN2O2S2
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DSSTOX Substance ID

DTXSID5041851
Record name Dichlofluanid
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Molecular Weight

333.2 g/mol
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Physical Description

White solid; Sensitive to light; [Merck Index] Colorless solid; [MSDSonline]
Record name Dichlofluanid
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Solubility

INSOL IN WATER; 1.5% IN METHANOL; 7% IN XYLENE, SOL IN ACETONE, In water 1.3 mg/l (20 °C). In dichloromethane >200, toluene 145, xylene 70, methanol 15, isopropanol 10.6, hexane 2.6 (all in g/l, 20 °C).
Record name DICHLOFLUANID
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Vapor Pressure

0.00000011 [mmHg], Vapor pressure = 1X10-6 mm Hg @ 20 °C, 1.57X10-7 mm Hg at 25 °C
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Product Name

Dichlofluanid

Color/Form

WHITE POWDER, White, crystalline powder

CAS RN

1085-98-9
Record name Dichlofluanid
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Melting Point

105-105.6 °C
Record name DICHLOFLUANID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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